molecular formula C6H3F6NO2 B14225238 Acetic acid, cyano-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester CAS No. 500116-88-1

Acetic acid, cyano-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester

Katalognummer: B14225238
CAS-Nummer: 500116-88-1
Molekulargewicht: 235.08 g/mol
InChI-Schlüssel: PFMNBIBQXSEZCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid, cyano-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of cyano, trifluoro, and trifluoromethyl groups, which contribute to its distinct reactivity and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, cyano-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester typically involves the reaction of acetic acid derivatives with cyano and trifluoromethyl-containing reagents. One common method includes the use of trifluoroacetic acid and cyanoethyl compounds under controlled conditions to achieve the desired esterification.

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes, utilizing catalysts and optimized reaction conditions to maximize yield and purity. The use of strong-acid cation exchange resins as catalysts is common in these processes .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid, cyano-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Strong acids or bases are commonly used as catalysts.

    Substitution: Nucleophiles such as amines or thiols are often employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include trifluoroacetic acid derivatives and substituted cyano compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Acetic acid, cyano-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which acetic acid, cyano-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of cyano and trifluoromethyl groups enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid, cyano-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester is unique due to the combination of cyano and trifluoromethyl groups, which impart specific reactivity and stability. This makes it particularly valuable in applications requiring high reactivity and selectivity.

Eigenschaften

CAS-Nummer

500116-88-1

Molekularformel

C6H3F6NO2

Molekulargewicht

235.08 g/mol

IUPAC-Name

1,1,1,3,3,3-hexafluoropropan-2-yl 2-cyanoacetate

InChI

InChI=1S/C6H3F6NO2/c7-5(8,9)4(6(10,11)12)15-3(14)1-2-13/h4H,1H2

InChI-Schlüssel

PFMNBIBQXSEZCG-UHFFFAOYSA-N

Kanonische SMILES

C(C#N)C(=O)OC(C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.